N-(2-Isocyanatoethyl)-N-methylaniline
Description
N-Methylaniline (C₆H₅NHCH₃) is a secondary aromatic amine widely used in organic synthesis, pharmaceuticals, dyes, and polymer chemistry. It serves as a precursor for diverse derivatives with tailored properties. This article synthesizes findings from studies on carbohydrate conjugates, blocked polyisocyanates, hydroxyethyl derivatives, and electrochemical polymers to highlight key similarities and differences.
Properties
CAS No. |
62675-37-0 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(2-isocyanatoethyl)-N-methylaniline |
InChI |
InChI=1S/C10H12N2O/c1-12(8-7-11-9-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
PPYUJRCQGVQTLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN=C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Isocyanatoethyl)-N-methylaniline typically involves the reaction of N-methylaniline with 2-isocyanatoethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of N-methylaniline: N-methylaniline is synthesized by methylation of aniline using methyl iodide or dimethyl sulfate.
Reaction with 2-isocyanatoethyl chloride: N-methylaniline is then reacted with 2-isocyanatoethyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(2-Isocyanatoethyl)-N-methylaniline undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, to form urethanes, ureas, and thioureas, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.
Substitution Reactions: The aromatic ring in the methylaniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Catalysts: Tertiary amines and metal catalysts are often used to facilitate polymerization reactions.
Solvents: Aprotic solvents like acetone and toluene are commonly used to dissolve the reactants and control the reaction environment.
Major Products Formed:
Urethanes: Formed by the reaction of the isocyanate group with alcohols.
Ureas: Formed by the reaction of the isocyanate group with amines.
Polyurethanes: Formed through polymerization reactions involving the isocyanate group.
Scientific Research Applications
Chemistry: N-(2-Isocyanatoethyl)-N-methylaniline is used as a building block in the synthesis of various polymers and copolymers. Its reactivity with compounds containing active hydrogen atoms makes it valuable in the production of polyurethanes and other polymeric materials.
Biology and Medicine: The compound’s ability to form stable urethane and urea linkages has potential applications in drug delivery systems and biomedical materials. It can be used to modify the surface properties of biomaterials to enhance biocompatibility and functionality.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and versatility make it suitable for creating materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Isocyanatoethyl)-N-methylaniline primarily involves the reactivity of the isocyanate group. The isocyanate group contains an electrophilic carbon atom that readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymerization and surface modification of materials.
Comparison with Similar Compounds
D-Tagatose-N-Methylaniline (N-(1-Deoxy-α-D-tagatopyranos-1-yl)-N-methylaniline)
Synthesis : Prepared via the Amadori rearrangement of D-galactose and N-methylaniline in a one-step protocol . This reaction is critical in Maillard chemistry, forming early intermediates in thermally processed foods.
Structural Features :
- Exists in a tautomeric equilibrium in solution (α-pyranose: 62.8%, β-pyranose: 21.3%, β-furanose: 8.1%, etc.) .
- Crystalline form adopts a 5C₂ chair conformation with extensive hydrogen bonding (O–H···O and N–H···O) and non-polar interactions (64% H···H contacts) . Applications:
- Contributes to organoleptic properties in dairy products via Maillard reactions .
Table 1: Tautomeric Distribution of D-Tagatose-N-Methylaniline in Solution
| Tautomer | Percentage (%) |
|---|---|
| α-Pyranose | 62.8 |
| β-Pyranose | 21.3 |
| β-Furanose | 8.1 |
| Acyclic Keto Form | 6.2 |
N-Methylaniline-Blocked Polyisocyanates
Synthesis : N-Methylaniline derivatives with electron-donating (methyl, methoxy) or withdrawing (chloro, ester) substituents act as blocking agents for polyisocyanates .
Structural Features :
N-(2-Hydroxyethyl)-N-Methylaniline
Properties :
Electrochemically Synthesized Poly(N-Methylaniline) (PNMA)
Synthesis : Electropolymerized in acidic aqueous solutions, with conductivity influenced by anions (e.g., Cl⁻, SO₄²⁻) and organic solvents (e.g., DMSO enhances conductivity) .
Structural Features :
Table 2: Conductivity of Poly(N-Methylaniline) in Different Media
| Medium | Conductivity (S/cm) |
|---|---|
| HCl (1M) | 0.8–1.2 |
| H₂SO₄ (1M) + DMSO | 2.5–3.0 |
Pharmaceutical and Catalytic Derivatives
- N-Methylaniline in Drug Metabolism: Forms cyclopropanone during cytochrome P450-catalyzed N-dealkylation, implicating carbinolamine intermediates .
- Catalytic Applications : Converts CO₂ to N-formamides using metal-organic frameworks (MOFs), achieving 98% efficiency .
Key Structural and Functional Trends
Synthetic Flexibility :
- Amadori rearrangement (carbohydrate derivatives) vs. electrophilic substitution (blocked polyisocyanates) .
Interactions in Crystalline States :
- D-Tagatose-N-methylaniline relies on hydrogen bonds and H···H contacts , whereas poly(N-methylaniline) films prioritize π–π stacking .
Reactivity and Applications :
- Carbohydrate derivatives favor biological interactions , while blocked polyisocyanates enable controlled polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
